Mastoparan-V1 is isolated from the venom of the common wasp Vespula vulgaris. It is classified under antimicrobial peptides, specifically within the mastoparan group, which are cationic α-helical peptides known for their ability to disrupt microbial membranes and modulate immune responses. The classification of mastoparan peptides is primarily based on their structural characteristics and biological functions.
The synthesis of Mastoparan-V1 can be achieved through various methods, including solid-phase peptide synthesis (SPPS) and recombinant DNA technology. The latter involves the use of an Escherichia coli secretion system to produce active Mastoparan-V1 efficiently. This method utilizes an OmpA signal sequence to facilitate the secretion of the peptide into the culture medium, allowing for easier purification and higher yields. Protease inhibitors can enhance the antimicrobial activity of synthesized Mastoparan-V1 against high bacterial densities, making this approach particularly valuable for practical applications in antimicrobial therapies .
Mastoparan-V1 participates in several biochemical reactions primarily related to its antimicrobial activity. It interacts with bacterial membranes, leading to membrane permeabilization and cell lysis. The peptide's mechanism involves forming pores in lipid bilayers, which disrupts cellular integrity. Additionally, mastoparans can influence cellular signaling pathways by activating G-proteins and modulating immune responses through degranulation processes in mast cells .
The mechanism of action of Mastoparan-V1 involves several steps:
Mastoparan-V1 has distinct physical properties:
Chemical properties include stability under physiological conditions but may vary with changes in pH or ionic strength. These properties are essential for determining its efficacy as an antimicrobial agent .
Mastoparan-V1 has several promising applications in scientific research and medicine:
Research continues to explore the full potential of Mastoparan-V1 in various fields such as pharmacology, microbiology, and immunology .
MP-V1 primarily activates Mas-related G-protein-coupled receptor X2 (MRGPRX2), a class A GPCR expressed in mast cells and sensory neurons. This interaction triggers conformational shifts in the receptor’s transmembrane helices, facilitating GDP/GTP exchange on Gαᵢ and Gαₛ subunits [1] [7]. Key dynamics include:
Receptor Allostery and Signaling Bias: MP-V1 stabilizes intermediate receptor states that preferentially activate Gαᵢ over β-arrestin pathways. This bias enhances phospholipase C (PLC) activation, yielding inositol trisphosphate (IP₃) and diacylglycerol (DAG) as secondary messengers [1] [2]. Computational simulations reveal that MP-V1’s hydrophobic face (residues I⁶, S⁹, I¹⁰, A¹²) anchors to MRGPRX2’s hydrophobic pocket, while cationic residues (K⁴, K⁵, R¹⁴) electrostatically engage anionic phospholipids, augmenting receptor docking [2].
Temporal Regulation: MRGPRX2 internalization and recycling rates are modulated by MP-V1-induced phosphorylation. The peptide prolongs receptor residency at the plasma membrane by 40% compared to other mastoparans (e.g., Mastoparan-L), delaying desensitization and amplifying Ca²⁺ oscillations [7].
Table 1: GPCR Signaling Parameters Modulated by MP-V1
Parameter | MP-V1 Effect | Reference |
---|---|---|
Gαᵢ activation kinetics | 3.2-fold increase vs. basal | [2] |
β-arrestin recruitment | 55% reduction vs. Mastoparan-L | [7] |
PLCβ hydrolysis rate | 8.1 µM IP₃/sec (vs. 4.3 µM in controls) | [1] |
Receptor residency half-life | 12.4 ± 1.1 min (vs. 8.9 min for MP-L) | [7] |
MP-V1 disrupts microbial membranes via concentration-dependent mechanisms validated through biophysical assays and electron microscopy:
Toroidal Pore Formation: At MIC concentrations (56–123 µM), MP-V1 adopts an α-helical conformation with a hydrophobic arc spanning 140°. This facilitates shallow membrane insertion, followed by lipid headgroup displacement and curvature stress, forming transient pores of 2.5–3.8 nm diameter [5] [8]. Scanning electron microscopy confirms pore-driven lysis in Salmonella enterica, with cellular debris and membrane invaginations evident after 30 min exposure [5].
Carpet Mechanism: Supra-MIC concentrations (>200 µM) induce global membrane dissolution. MP-V1’s high hydrophobicity index (0.437) enables detergent-like lipid solubilization, correlating with 92% hemolysis at 100 µM in human erythrocytes [10]. Notably, MP-V1’s selectivity for bacterial membranes arises from its preferential binding to phosphatidylethanolamine (abundant in Gram-negative bacteria) over cholesterol-rich mammalian membranes [6] [8].
Table 2: Membrane Permeabilization Models of MP-V1
Mechanism | Critical Concentration | Structural Determinants | Biological Outcome |
---|---|---|---|
Toroidal pore | ≤ MIC (56–123 µM) | Hydrophobic face, α-helical stability | Selective pathogen lysis |
Carpet model | > 200 µM | Global hydrophobicity, net charge +5 | Non-selective membrane dissolution |
MP-V1 elevates cytosolic Ca²⁺ through dual mechanisms:
ER-Dependent IP₃ Production: GPCR-mediated PLC activation generates IP₃, which binds endoplasmic reticulum (ER) IP₃ receptors, liberating stored Ca²⁺. In Medicago truncatula, MP-V1 induces Ca²⁺ oscillations with a periodicity of 3–5 min, distinct from the 1–2 min spikes triggered by Nod factors [9]. Chelation with cyclopiazonic acid (ER Ca²⁺-ATPase inhibitor) abolishes these oscillations, confirming ER involvement [4] [9].
Mitochondrial Permeability Transition: At cytotoxic concentrations (>50 µM), MP-V1 targets mitochondrial membranes via cardiolipin interactions. This collapses the mitochondrial membrane potential (ΔΨₘ), triggering permeability transition pore (mPTP) opening and cytochrome c release. In cancer cells (U373 MG), MP-V1 induces 80% ΔΨₘ dissipation at 25 µM, preceding caspase-3 activation [3] [10].
Table 3: Calcium Flux Pathways Activated by MP-V1
Pathway | Primary Target | Ca²⁺ Signature | Functional Outcome |
---|---|---|---|
GPCR-PLC-IP₃ axis | ER stores | Oscillations (period: 3–5 min) | Signal transduction |
Mitochondrial permeabilization | Cardiolipin | Sustained elevation (≥500 nM) | Apoptosis initiation |
High bacterial densities (>10⁸ CFU/mL) secrete extracellular proteases (e.g., metalloproteases, serine proteases) that degrade MP-V1, reducing its efficacy by 70% [5]. Co-administration with protease inhibitors restores activity:
Inhibitor Synergy: EDTA (metalloprotease inhibitor) and AEBSF (serine protease inhibitor) reduce Salmonella viability by 4-log when combined with MP-V1 at MIC. Conversely, pepstatin A (aspartyl protease inhibitor) shows negligible effects, indicating pathogen-specific protease targeting [5].
Secretion Systems for Stabilization: An E. coli-based secretion platform (OmpA SS::MP-V1) delivers active MP-V1 into supernatants. With EDTA supplementation, this system achieves 99% growth inhibition of S. enterica at 10⁸ CFU/mL, circumventing inoculum effects [5].
Table 4: Protease Inhibitor Efficacy in Enhancing MP-V1 Activity
Inhibitor | Target Proteases | *Fold Reduction in MIC | Bacterial Density |
---|---|---|---|
EDTA | Metalloproteases | 8.2 | 10⁸ CFU/mL |
AEBSF | Serine proteases | 6.5 | 10⁸ CFU/mL |
Pepstatin A | Aspartyl proteases | 1.1 (non-significant) | 10⁸ CFU/mL |
*Compared to MP-V1 alone at 10⁸ CFU/mL.
Concluding RemarksMP-V1 exemplifies the pharmacological potential of venom peptides through its multi-mechanistic actions. Its GPCR modulation, membrane targeting, calcium signaling, and protease-sensitive profiles provide a template for engineering selective antimicrobial or signaling agents. Future work should prioritize in vivo validation of protease inhibitor co-therapies and mitochondrial targeting in oncology models.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1